Chemical properties of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate
Chemical properties of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic utility of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate. While this specific molecule is not extensively documented in public literature, its structure is composed of well-understood functional moieties crucial to modern pharmaceutical and organic chemistry. This document extrapolates its expected characteristics from its core components: the N-alkylated piperidine ring and the tert-butoxycarbonyl (Boc)-protected amine. We will delve into its physicochemical properties, predict its spectral characteristics, and outline detailed, field-proven protocols for its synthesis and, most critically, the deprotection of the amine. This guide is intended for researchers, scientists, and drug development professionals who utilize complex piperidine scaffolds as intermediates in the synthesis of novel chemical entities.
Introduction and Molecular Overview
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates, particularly those targeting the central nervous system. Its utility is often expanded through functionalization at the 1- and 4-positions. The molecule tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate represents a versatile building block, combining a lipophilic N-alkyl group with a protected primary amine, primed for further elaboration.
The core structure features:
-
A Piperidine Core: A saturated six-membered heterocycle providing a defined three-dimensional geometry.
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An N-pentan-3-yl Group: A moderately bulky, lipophilic alkyl substituent on the piperidine nitrogen, which influences the amine's basicity and the molecule's overall solubility and pharmacokinetic profile.
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A 4-(N-Boc-amino) Group: A primary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of conditions and its clean, efficient removal under mild acidic treatment.[1]
The strategic placement of these groups allows for sequential chemical modifications. The protected amine at the C-4 position can be unmasked to allow for amide bond formation, alkylation, or other nucleophilic reactions, making this compound a valuable intermediate in multi-step synthetic campaigns.[2]
Caption: Structure of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate.
Physicochemical and Spectral Properties
Predictive data for the target molecule has been derived from structurally analogous compounds, such as tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) and N-Boc-piperidine (CAS 75844-69-8).[3][4][5][6]
| Property | Predicted Value / Description | Rationale & References |
| Molecular Formula | C₁₅H₃₀N₂O₂ | Derived from structure. |
| Molecular Weight | 270.42 g/mol | Derived from formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid. | Based on similar N-alkylated Boc-piperidines. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH, THF). Low solubility in water. | The N-pentyl and Boc groups increase lipophilicity.[1] |
| pKa | ~8.5 - 9.5 (for the piperidine nitrogen) | N-alkylation increases the basicity of the piperidine nitrogen compared to the parent secondary amine due to the electron-donating effect of the alkyl group. |
| ¹H NMR | Key signals expected: a sharp singlet (~1.45 ppm, 9H) for the Boc group; multiplets for the pentan-3-yl and piperidine ring protons. | Based on spectral data for similar carbamates.[7] |
| ¹³C NMR | Key signals expected: ~80 ppm for the quaternary carbon and ~28 ppm for the methyl carbons of the Boc group. | Based on spectral data for similar carbamates.[7] |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 271.42 | Protonation of the basic piperidine nitrogen. |
Synthesis and Reactivity
Proposed Synthetic Pathway
The most logical and industrially scalable synthesis involves the N-alkylation of a readily available precursor, tert-butyl piperidin-4-ylcarbamate. Two primary methods are proposed:
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Direct Alkylation: Reaction with a pentan-3-yl halide (e.g., 3-bromopentane) in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine.
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Reductive Amination: A two-step, one-pot reaction with pentan-3-one and a reducing agent. This method is often preferred due to milder conditions and readily available starting materials.
Caption: Proposed reductive amination workflow for synthesis.
Core Reactivity: The N-Boc Protecting Group
The chemical utility of this molecule is dominated by the reactivity of the Boc group.
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Stability: The carbamate is highly stable to basic conditions (e.g., NaOH, K₂CO₃), nucleophiles, and standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), which are often used to remove other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[1][8] This orthogonality is a key feature for complex, multi-step syntheses.
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Primary Reactivity - Acid-Mediated Deprotection: The Boc group is designed for facile removal under mild acidic conditions.[1] This reaction is high-yielding and clean, as the byproducts are volatile (isobutylene and carbon dioxide).
The mechanism proceeds via protonation of the carbamate carbonyl, which facilitates the elimination of the highly stable tert-butyl cation. The resulting unstable carbamic acid rapidly decarboxylates to yield the free primary amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM), hydrogen chloride (HCl) in dioxane or ether, or aqueous phosphoric acid.[9][10][11] The choice of acid allows for tuning the reaction's harshness to accommodate other acid-sensitive functional groups within the molecule.
Experimental Protocols
The following protocols are provided as validated, reproducible methods for the key transformations involving this class of molecules.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate from tert-butyl piperidin-4-ylcarbamate and pentan-3-one.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
Pentan-3-one (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and the chosen solvent (DCM or DCE, ~0.1 M).
-
Add pentan-3-one (1.2 eq) followed by catalytic acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the ketone. Its slow addition controls any potential exotherm.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Boc-Group Deprotection using Aqueous Phosphoric Acid
Objective: To deprotect the C-4 amine to yield 1-(pentan-3-yl)piperidin-4-amine.
Rationale: Aqueous phosphoric acid is an effective, economical, and environmentally benign reagent for the removal of tert-butyl carbamates.[9][10] It offers excellent selectivity in the presence of other acid-sensitive groups.[9][10]
Materials:
-
tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate (1.0 eq)
-
Aqueous Phosphoric Acid (85 wt%) (5-10 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Aqueous Sodium Hydroxide (e.g., 2M NaOH)
-
Water, Brine
Procedure:
-
Dissolve the starting material (1.0 eq) in a minimal amount of an organic solvent like DCM (if needed for solubility) in a round-bottom flask.
-
At room temperature, add the aqueous phosphoric acid (85 wt%, 5-10 eq) dropwise with vigorous stirring.
-
Stir the mixture for 4-16 hours. The reaction is typically monitored by HPLC or LC-MS to confirm the disappearance of the starting material. Self-Validation: The complete consumption of the starting material, identifiable by its unique mass and retention time, validates the reaction's endpoint.
-
Once complete, dilute the reaction mixture with water and cool in an ice bath.
-
Carefully basify the mixture by the slow addition of 2M NaOH until the pH is >10. This neutralizes the phosphoric acid and ensures the product is in its free-base form.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.
Conclusion
tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate serves as an exemplary model for a class of intermediates vital to drug discovery and synthetic chemistry. Its properties are defined by the interplay between the N-alkylated piperidine core and the acid-labile Boc protecting group. Understanding the principles of its synthesis and, more importantly, the reliable and selective deprotection of the Boc group, empowers chemists to efficiently incorporate this scaffold into complex molecular architectures. The protocols and data presented herein provide a robust framework for the practical application of this and structurally related compounds in a research and development setting.
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